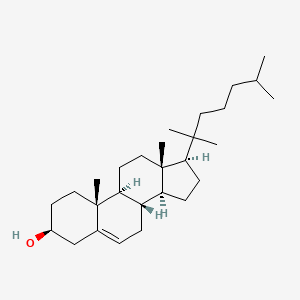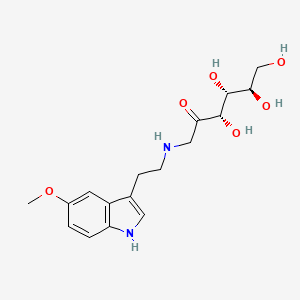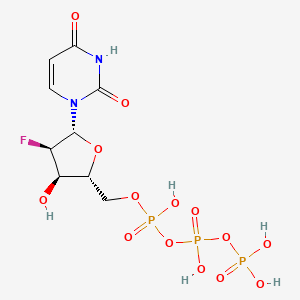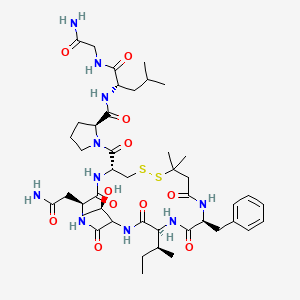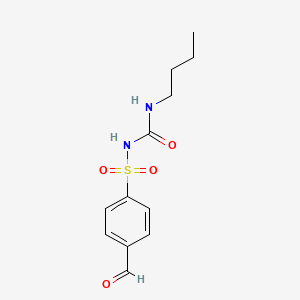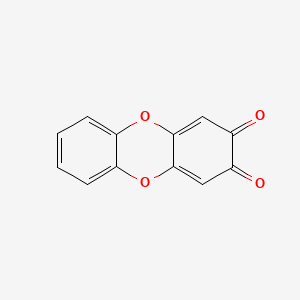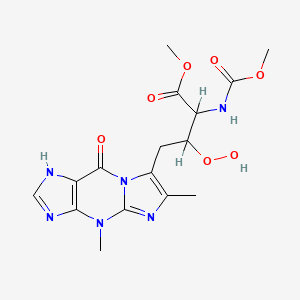![molecular formula C12H17BrN5O7P B1207649 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate CAS No. 75203-44-0](/img/structure/B1207649.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate is a complex organic compound with significant relevance in various scientific fields. This compound features a purine base (adenine) attached to a ribose sugar, which is further linked to a phosphate group and a bromoethyl group. Its unique structure makes it a subject of interest in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate typically involves multiple steps:
Formation of the Ribose-Phosphate Backbone: The ribose sugar is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Attachment of the Adenine Base: The adenine base is attached to the ribose-phosphate backbone through a glycosidic bond formation, often using a Lewis acid catalyst.
Introduction of the Bromoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphate group or the bromoethyl group, resulting in dephosphorylation or debromination.
Substitution: The bromoethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild to moderate conditions.
Major Products
Oxidation: Oxidized ribose derivatives.
Reduction: Dephosphorylated or debrominated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate is used as a building block for the synthesis of nucleotides and nucleotide analogs
Biology
In biological research, this compound is studied for its role in cellular processes involving nucleotides. It is used in the synthesis of modified nucleotides for probing enzyme mechanisms and studying nucleotide-protein interactions.
Medicine
In medicine, the compound is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleotide metabolism makes it a candidate for drug development targeting viral replication and cancer cell proliferation.
Industry
In the industrial sector, the compound finds applications in the production of diagnostic reagents and biochemical assays. Its unique properties make it valuable for the development of sensitive and specific detection methods.
作用机制
The mechanism of action of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate involves its incorporation into nucleotide pools within cells. It can act as a competitive inhibitor of enzymes involved in nucleotide synthesis and metabolism, such as DNA polymerases and ribonucleotide reductases. By mimicking natural nucleotides, it disrupts normal cellular processes, leading to antiviral or anticancer effects.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A natural nucleotide involved in energy transfer within cells.
2-Bromoethyl Phosphate: A simpler analog lacking the adenine base and ribose moiety.
Nucleotide Analogs: Synthetic compounds designed to mimic natural nucleotides with modifications for enhanced activity or stability.
Uniqueness
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate is unique due to its combination of a purine base, ribose sugar, phosphate group, and bromoethyl moiety. This structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile tool in scientific research and industrial applications.
属性
CAS 编号 |
75203-44-0 |
|---|---|
分子式 |
C12H17BrN5O7P |
分子量 |
454.17 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17BrN5O7P/c13-1-2-23-26(21,22)24-3-6-8(19)9(20)12(25-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,1-3H2,(H,21,22)(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI 键 |
FDNIXZSPWUGXRU-WOUKDFQISA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OCCBr)O)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OCCBr)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OCCBr)O)O)N |
同义词 |
5'-BrEtAMP adenosine 5'-(2-bromoethyl)-phosphate adenosine 5'-(2-bromoethyl)phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


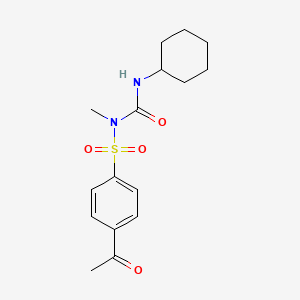
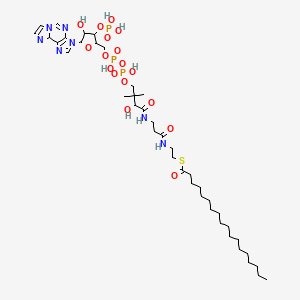
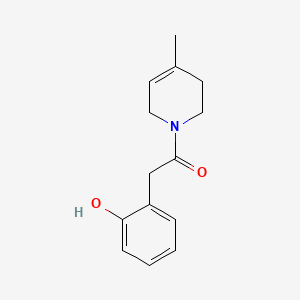
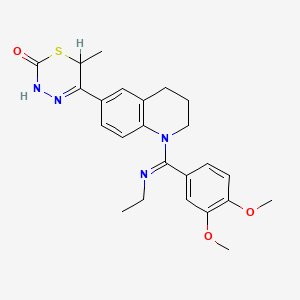
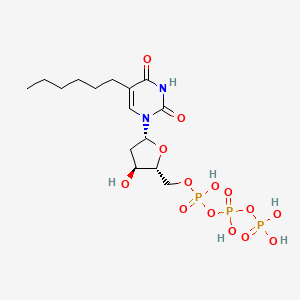
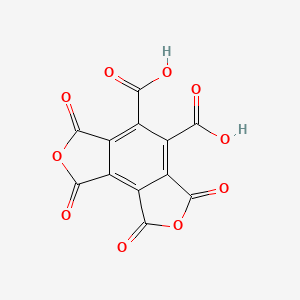
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxoimidazo[1,2-c]pyrimidin-6-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207578.png)
